molecular formula C18H52N6O24P8 B13423137 ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid CAS No. 35277-23-7

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid

Cat. No.: B13423137
CAS No.: 35277-23-7
M. Wt: 984.4 g/mol
InChI Key: VFRQPCYDJZQZPV-UHFFFAOYSA-N
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Description

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid is a complex organic compound known for its unique structure and versatile applications. This compound belongs to the class of phosphonic acids and derivatives, characterized by the presence of multiple phosphonic acid groups attached to a tetraazatetradecane backbone.

Preparation Methods

The synthesis of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves multiple steps. The process typically starts with the preparation of the tetraazatetradecane backbone, followed by the introduction of phosphonomethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct attachment of functional groups. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphonic acid groups, resulting in different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chelating agent in various chemical reactions and processes.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of metal poisoning and as a component in drug delivery systems.

    Industry: It is used in industrial processes, including water treatment and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves its ability to chelate metal ions. The multiple phosphonic acid groups can bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent metal ion-induced oxidative damage. The molecular targets include various metal ions and enzymes involved in biological processes.

Comparison with Similar Compounds

Similar compounds to ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid include:

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple carboxyl and amine groups.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups. The uniqueness of this compound lies in its multiple phosphonic acid groups, which provide stronger and more stable metal ion chelation compared to other similar compounds.

Properties

CAS No.

35277-23-7

Molecular Formula

C18H52N6O24P8

Molecular Weight

984.4 g/mol

IUPAC Name

[2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C18H52N6O24P8/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48)

InChI Key

VFRQPCYDJZQZPV-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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